(E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid
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Overview
Description
(E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzoic acid core with a hydrazono linkage to a thiazole ring, which is further substituted with a 2,4-dichlorophenyl group. The presence of multiple functional groups, including carboxylic acid, hydrazone, and thiazole, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine hydrate to form the hydrazone linkage.
Coupling with Benzoic Acid: The final step involves coupling the hydrazone-thiazole intermediate with 4-formylbenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazone and thiazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorophenyl group but lacks the thiazole and hydrazone linkages.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Hydrazone derivatives: Compounds with hydrazone linkages but different aromatic or heterocyclic groups.
Uniqueness
(E)-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(E)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c18-12-5-6-13(14(19)7-12)15-9-25-17(21-15)22-20-8-10-1-3-11(4-2-10)16(23)24/h1-9H,(H,21,22)(H,23,24)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBBJDZSJPYKL-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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